molecular formula C41H66O11 B191382 beta-Hederin CAS No. 35790-95-5

beta-Hederin

Número de catálogo: B191382
Número CAS: 35790-95-5
Peso molecular: 735.0 g/mol
Clave InChI: IBAJNOZMACNWJD-HVUPOBLPSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

La beta-hederina es un compuesto de saponina triterpenoide que se encuentra en diversas plantas, particularmente en las hojas de Hedera helix (hiedra común). Es conocida por sus diversas actividades biológicas, que incluyen propiedades antitumorales, antiinflamatorias y antimicrobianas . El compuesto ha despertado un gran interés en la comunidad científica debido a sus posibles aplicaciones terapéuticas.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La beta-hederina se puede sintetizar mediante una estrategia de glicosilación por etapas. El proceso implica la glicosilación del ácido oleanólico, un triterpenoide pentacíclico, con unidades de azúcar específicas. Las condiciones de reacción suelen incluir el uso de donantes y aceptores de glicósidos en presencia de catalizadores como los ácidos de Lewis .

Métodos de producción industrial: La producción industrial de beta-hederina a menudo implica la extracción de fuentes naturales, particularmente las hojas de Hedera helix. Las hojas se procesan utilizando disolventes como metanol o etanol para obtener extractos crudos, que luego se purifican mediante técnicas cromatográficas para aislar la beta-hederina .

Análisis De Reacciones Químicas

Tipos de reacciones: La beta-hederina experimenta diversas reacciones químicas, que incluyen:

Reactivos y condiciones comunes:

    Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

    Reducción: Se suelen utilizar agentes reductores como el borohidruro de sodio.

    Sustitución: En las reacciones de sustitución se emplean reactivos como los cloruros de acilo y las aminas.

Productos principales: Los productos principales formados a partir de estas reacciones incluyen varios derivados de beta-hederina con actividades biológicas mejoradas o modificadas, como una mayor eficacia antitumoral .

Aplicaciones Científicas De Investigación

Antitumor Activity

Beta-Hederin has demonstrated significant antitumor properties, making it a candidate for cancer therapy. Research indicates that it induces apoptosis in various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231) and lung carcinoma cells (A549) by activating caspases and inhibiting anti-apoptotic proteins such as Bcl-2 .

Case Study: Breast Cancer

A study highlighted the ability of this compound to inhibit the growth of breast cancer cells through mitochondrial depolarization and activation of apoptotic pathways. The compound was shown to increase the activity of caspases-3 and -9 significantly, suggesting its potential as a chemotherapeutic agent .

Anti-inflammatory Properties

This compound exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This property is crucial for developing treatments for inflammatory diseases .

Antimicrobial Activity

The compound also displays antimicrobial properties by disrupting microbial cell membranes, leading to cell lysis. This activity has implications for developing new antimicrobial agents.

Synthesis of Derivatives

This compound serves as a precursor for synthesizing novel triterpenoid derivatives with enhanced pharmacological properties. Research indicates that modifications at specific positions on the this compound molecule can lead to compounds with increased cytotoxicity against tumor cells .

Data Table: Cytotoxicity of this compound Derivatives

Compound NameModificationCytotoxicity (IC50)Target Cell Line
This compoundNone25 µMMCF-7
DRβ-HRhamnose10 µMMCF-7
Amide DerivativeC-285 µMHT-29

Industrial Applications

Due to its bioactive properties, this compound is utilized in formulating cosmetic and pharmaceutical products. Its ability to modulate cellular processes makes it an attractive ingredient in skincare formulations aimed at reducing inflammation and promoting skin health.

Molecular Interactions

At the molecular level, this compound interacts with various biomolecules, influencing cellular signaling pathways and gene expression. It acts as a potent inhibitor of the Wnt/β-catenin signaling pathway, which is often overactivated in cancer stem cells .

Effects on Cellular Processes

The compound downregulates Cyclin D1 and CD44 while upregulating tumor suppressor genes like p53, highlighting its role in cell cycle regulation and apoptosis .

Mecanismo De Acción

La beta-hederina ejerce sus efectos a través de varios objetivos moleculares y vías:

Comparación Con Compuestos Similares

La beta-hederina se compara a menudo con otras saponinas triterpenoides, como:

La beta-hederina destaca por su patrón de glicosilación único, que contribuye a sus distintas actividades biológicas y potencial terapéutico.

Actividad Biológica

Beta-hederin, a triterpenoid saponin derived from the leaves of Hedera helix and Nigella sativa, has garnered attention for its diverse biological activities, particularly its anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer types, and other notable pharmacological effects.

This compound exhibits several mechanisms through which it exerts its biological effects:

  • Induction of Apoptosis : this compound has been shown to induce apoptosis in various cancer cell lines. Research indicates that it activates caspases, specifically caspase-3 and caspase-9, leading to programmed cell death in breast cancer cells (MCF-7 and MDA-MB-231) . This apoptotic effect is associated with mitochondrial changes, including the release of cytochrome c and Apaf-1 .
  • Ferroptosis Promotion : Recent studies have revealed that this compound can promote ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation. It enhances the nuclear expression of EGR1 and modulates pathways involving DDIT3/ATF3, contributing to its anticancer effects in non-small cell lung cancer (NSCLC) models .
  • Autophagy Regulation : this compound has been identified as an incomplete autophagy inducer in NSCLC cells. It targets the mTOR pathway to activate autophagy but inhibits lysosomal acidification, leading to impaired autophagic flux and subsequent cellular damage .

Anticancer Activity

This compound's anticancer properties have been extensively studied across various cancer types:

Cancer Type Cell Line Effect Reference
Breast CancerMCF-7, MDA-MB-231Induces apoptosis via caspase activation
Non-Small Cell LungA549/DPP, PC-9/DPPInhibits proliferation; reverses cisplatin resistance
Various CarcinomasMultiple cell linesExhibits cytotoxicity and induces apoptosis

Case Studies

  • Breast Cancer Study : In a study examining the effects of this compound on breast cancer cells, researchers found that treatment with this compound increased the activity of apoptotic markers and led to significant reductions in cell viability. The study highlighted the potential for this compound as a therapeutic agent against breast cancer .
  • Lung Cancer Research : In another investigation focused on NSCLC, this compound was shown to enhance the effectiveness of cisplatin by reversing drug resistance in resistant cell lines. The study utilized xenograft models to confirm in vivo efficacy, demonstrating reduced tumor volumes when combined with cisplatin treatment .
  • Autophagy Induction Study : A study exploring the role of this compound in autophagy revealed that it activates autophagic processes while simultaneously impairing lysosomal function. This dual action suggests a complex role for this compound in cancer therapy, potentially leading to novel treatment strategies .

Other Biological Activities

Beyond its anticancer effects, this compound displays a range of biological activities:

  • Antiviral Activity : this compound has demonstrated antiviral properties against various pathogens.
  • Anti-inflammatory Effects : It exhibits anti-inflammatory effects that may contribute to its overall therapeutic potential.
  • Cytotoxicity : Studies indicate that this compound can induce cytotoxicity in different cell types through membrane interaction mechanisms .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing and characterizing beta-Hederin in laboratory settings?

this compound synthesis typically follows triterpenoid isolation protocols from natural sources (e.g., Hedera helix). Key steps include:

  • Extraction : Use ethanol or methanol for plant material extraction, followed by liquid-liquid partitioning.
  • Purification : Column chromatography (silica gel or HPLC) with solvent gradients optimized for triterpenoid separation .
  • Characterization : Nuclear Magnetic Resonance (NMR) for structural elucidation, High-Performance Liquid Chromatography (HPLC) for purity assessment (>95%), and mass spectrometry (MS) for molecular weight confirmation .
  • Documentation : Report solvent ratios, retention times, and spectral data (e.g., 1^1H-NMR: δ 5.28 ppm for olefinic protons) to ensure reproducibility .

Q. How can researchers validate the purity and stability of this compound in experimental models?

  • Purity : Use HPLC with a C18 column and UV detection (205–210 nm) to quantify impurities. Stability studies should assess degradation under varying pH, temperature, and light exposure .
  • Bioactivity Confirmation : Pair purity data with in vitro bioassays (e.g., cytotoxicity in MCF-7 breast cancer cells) to ensure biological relevance .

Advanced Research Questions

Q. What experimental designs are optimal for studying this compound’s apoptotic mechanisms in cancer cells?

  • Cell Line Selection : Use cancer models with documented sensitivity to triterpenoids (e.g., MDA-MB-231 for breast cancer) .
  • Mechanistic Assays :

  • Flow Cytometry : Quantify apoptosis via Annexin V/PI staining.
  • Western Blotting : Measure caspase-3/7 activation and Bcl-2/Bax ratios .
    • Controls : Include positive controls (e.g., paclitaxel) and vehicle-treated cells. Replicate experiments ≥3 times to ensure statistical power .

Q. How should researchers resolve contradictions in this compound’s efficacy across different cancer models?

  • Meta-Analysis : Aggregate data from multiple studies (e.g., IC₅₀ values in breast vs. lung cancer) to identify model-specific variables (e.g., expression of pro-apoptotic genes) .
  • Technical Harmonization : Standardize assays (e.g., MTT vs. ATP-based viability tests) and batch-effect correction to minimize inter-study variability .
  • Pathway Enrichment Analysis : Use tools like Gene Ontology (GO) to contextualize discordant results within signaling networks (e.g., PI3K/Akt vs. MAPK pathways) .

Q. What strategies enhance reproducibility in this compound pharmacokinetic studies?

  • In Vivo Models : Administer this compound via oral gavage or intravenous injection in rodents, monitoring plasma half-life and tissue distribution via LC-MS/MS .
  • Reporting Standards : Detail animal strain, dosing regimens, and sampling intervals to align with ARRIVE guidelines .

Q. Methodological Frameworks

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide this compound research questions?

  • Novelty : Investigate understudied mechanisms (e.g., this compound’s impact on cancer stem cells).
  • Ethical Compliance : For in vivo studies, justify sample sizes to minimize animal use and adhere to institutional review boards .
  • Relevance : Link findings to clinical gaps (e.g., overcoming chemotherapy resistance) .

Q. What systematic review protocols are recommended for synthesizing this compound’s preclinical data?

  • Search Strategy : Use Boolean operators in PubMed/Scopus: ("this compound" OR "β-Hederin") AND ("apoptosis" OR "anticancer") .
  • Quality Appraisal : Apply SYRCLE’s risk-of-bias tool for animal studies to evaluate blinding, randomization, and outcome reporting .

Q. Data Presentation and Validation

Q. How should researchers present conflicting cytotoxicity data in this compound studies?

  • Transparent Reporting : Disclose assay conditions (e.g., serum concentration, incubation time) that may influence results .
  • Dose-Response Curves : Provide IC₅₀ values with 95% confidence intervals and statistical tests (e.g., ANOVA with Tukey post hoc) .

Table 1 : Key Parameters for this compound Characterization

ParameterMethodAcceptable RangeReference
PurityHPLC-UV≥95%
Structural Confirmation1^1H-NMR, 13^13C-NMRMatch reference spectra
Cytotoxicity (IC₅₀)MTT assay (MCF-7 cells)10–50 µM

Propiedades

IUPAC Name

(4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H66O11/c1-21-28(43)30(45)31(46)33(50-21)52-32-29(44)24(42)20-49-34(32)51-27-12-13-38(6)25(37(27,4)5)11-14-40(8)26(38)10-9-22-23-19-36(2,3)15-17-41(23,35(47)48)18-16-39(22,40)7/h9,21,23-34,42-46H,10-20H2,1-8H3,(H,47,48)/t21-,23-,24-,25-,26+,27-,28-,29-,30+,31+,32+,33-,34-,38-,39+,40+,41-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBAJNOZMACNWJD-HVUPOBLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)C)CCC5(C4CC=C6C5(CCC7(C6CC(CC7)(C)C)C(=O)O)C)C)C)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2O[C@H]3CC[C@]4([C@H](C3(C)C)CC[C@@]5([C@@H]4CC=C6[C@]5(CC[C@@]7([C@H]6CC(CC7)(C)C)C(=O)O)C)C)C)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H66O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90331673
Record name beta-Hederin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90331673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

735.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35790-95-5
Record name β-Hederin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35790-95-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name beta-Hederin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90331673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
beta-Hederin
Reactant of Route 2
beta-Hederin
Reactant of Route 3
beta-Hederin
Reactant of Route 4
beta-Hederin
Reactant of Route 5
beta-Hederin
CID 14083387
beta-Hederin

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.